7-(naphthalen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an isopropyl group, a naphthyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reaction conditions and reagentsThe reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-ISOPROPYL-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their potential as CDK2 inhibitors.
Pinacol boronic esters: Although structurally different, these compounds are valuable building blocks in organic synthesis and undergo similar types of chemical reactions.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a related structure and are synthesized using similar methods.
Properties
Molecular Formula |
C21H16F3N3OS |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-naphthalen-2-yl-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16F3N3OS/c1-11(2)27-18-17(19(28)26-20(27)29)15(21(22,23)24)10-16(25-18)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,26,28,29) |
InChI Key |
FGZXRWKVBBZKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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